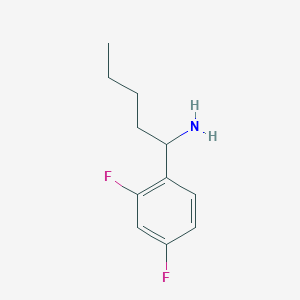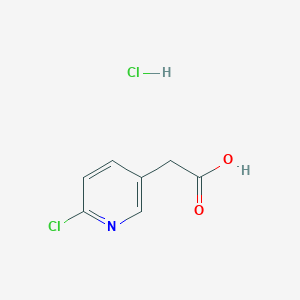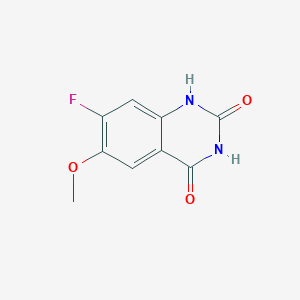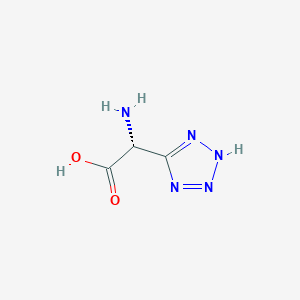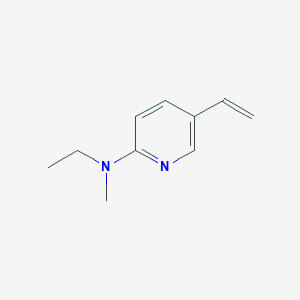
N-Ethyl-N-methyl-5-vinylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of an ethyl and methyl group attached to the nitrogen atom, and a vinyl group attached to the 5th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-5-vinylpyridin-2-amine typically involves the alkylation of 5-vinylpyridin-2-amine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting biological pathways. The ethyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-5-vinylpyridin-2-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-Ethyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its solubility and stability.
5-Vinylpyridin-2-amine: Lacks both the ethyl and methyl groups, making it less sterically hindered.
Uniqueness
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can significantly influence its chemical and biological properties. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5-ethenyl-N-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-4-9-6-7-10(11-8-9)12(3)5-2/h4,6-8H,1,5H2,2-3H3 |
Clave InChI |
YXUBRIRXJGBECT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



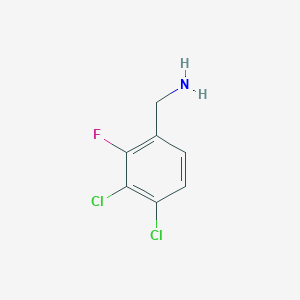
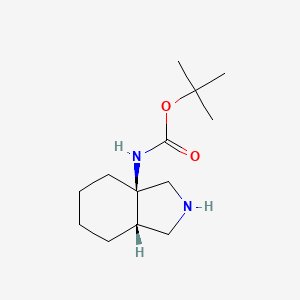
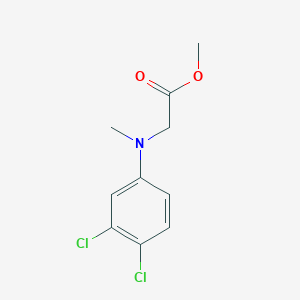
![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)

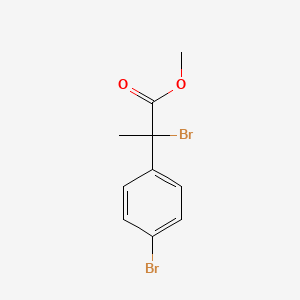
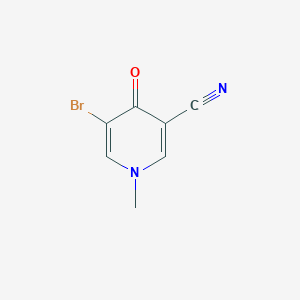
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
